molecular formula C22H21N3O5 B3011890 N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide CAS No. 909207-97-2

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide

Cat. No.: B3011890
CAS No.: 909207-97-2
M. Wt: 407.426
InChI Key: FQQUMNHCVSJLIV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide is a member of quinazolines.

Mechanism of Action

Target of Action

The compound, also known as N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a selective multi-targeted tyrosine kinase inhibitor . Its primary targets include c-MET , c-RET , and the mutant forms of c-KIT , PDGFR , and FLT3 . These targets are critical in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

The compound interacts with its targets by suppressing their activity . This suppression inhibits the signaling pathways that these targets are involved in, leading to changes in cellular processes . Additionally, the compound also suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .

Biochemical Pathways

The affected pathways primarily involve cell growth and differentiation. By inhibiting the activity of the targeted tyrosine kinases, the compound disrupts the signaling pathways that regulate these processes . The suppression of Rad51 protein also affects the pathway of double-stranded DNA repair in cancer cells .

Pharmacokinetics

It is known to be orally available . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are subjects of ongoing research.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation. By suppressing the activity of the targeted tyrosine kinases, the compound can potentially inhibit the growth of cancer cells . The suppression of Rad51 protein may also lead to increased DNA damage in cancer cells, further inhibiting their growth .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c26-20(23-11-13-5-8-18-19(9-13)30-12-29-18)14-6-7-16-17(10-14)24-22(28)25(21(16)27)15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQUMNHCVSJLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide
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N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide
Reactant of Route 3
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N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide
Reactant of Route 4
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N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide
Reactant of Route 5
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N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide

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